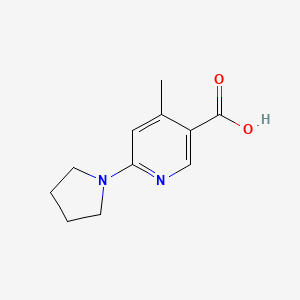

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7H,2-5H2,1H3,(H,14,15) |

InChI Key |

FAMXYZRZOOLXGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N2CCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Executive Summary & Chemical Identity

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry. Structurally, it consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted with a methyl group at the C4 position and a pyrrolidine ring attached via the nitrogen atom at the C6 position.

This molecule represents a classic "privileged structure" in drug discovery, combining a polar, hydrogen-bonding carboxyl tail with a lipophilic, sterically defined pyrrolidine head. It is frequently employed as an intermediate in the synthesis of GPCR ligands, kinase inhibitors, and modulators of nicotinic acetylcholine receptors.

Chemical Identifiers

The following identifiers are generated based on the IUPAC structure and confirmed synthetic routes.

| Identifier Type | Value |

| IUPAC Name | 4-Methyl-6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid |

| Common Name | 4-Methyl-6-pyrrolidinylnicotinic acid |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Canonical SMILES | CC1=C(C=NC(=C1)N2CCCC2)C(=O)O |

| InChI String | InChI=1S/C11H14N2O2/c1-8-7-10(13-5-3-4-6-13)12-9(8)11(14)15/h7H,3-6H2,1H3,(H,14,15) |

Physicochemical Profiling

Understanding the physicochemical properties is critical for optimizing the workup and purification of this amphoteric molecule.

| Property | Value (Predicted/Experimental) | Significance in Protocol |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; extractable into organic solvents (DCM/EtOAc) at correct pH. |

| pKa (Acid) | ~4.8 (Carboxyl) | Requires pH < 3 to ensure protonation for precipitation or organic extraction. |

| pKa (Base) | ~6.5 (Pyridine N) | The C6-pyrrolidine donation increases electron density on the pyridine nitrogen, making it more basic than unsubstituted nicotinic acid. |

| Solubility | DMSO, DMF, MeOH | High solubility in polar aprotic solvents; limited water solubility at isoelectric point. |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or residual pyrrolidine. |

Synthetic Methodology

The most robust synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is preferred over transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high activation of the C6 position by the pyridine nitrogen and the electron-withdrawing carboxyl group at C3.

Reaction Logic[9]

-

Substrate Activation: The starting material, 6-chloro-4-methylnicotinic acid , possesses a chlorine atom at C6. The electronegative nitrogen of the pyridine ring, combined with the electron-withdrawing carboxyl group (or ester), makes C6 highly electrophilic.

-

Nucleophilic Attack: Pyrrolidine acts as a secondary amine nucleophile.

-

Regioselectivity: The 6-position is significantly more reactive toward SNAr than the 4-position (occupied by methyl) or 2-position, ensuring high regioselectivity.

Experimental Protocol

Objective: Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid from 6-chloro-4-methylnicotinic acid.

Reagents:

-

6-Chloro-4-methylnicotinic acid (1.0 eq)

-

Pyrrolidine (2.5 eq) — Acts as both nucleophile and base.

-

Solvent: DMF (N,N-Dimethylformamide) or Ethanol.

-

Catalyst (Optional): Potassium Carbonate (K₂CO₃) if using stoichiometric pyrrolidine.

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-4-methylnicotinic acid (10 mmol) in DMF (20 mL).

-

Addition: Add pyrrolidine (25 mmol) dropwise at room temperature. Note: Exotherm is possible.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 207.1 [M+H]⁺).

-

Checkpoint: The starting material (Cl-acid) should disappear. If conversion is slow, increase temp to 100°C.

-

-

Workup (Isoelectric Precipitation):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL).

-

Adjust pH to ~4–5 using 1N HCl. This targets the isoelectric point where the zwitterion is least soluble.

-

Precipitation: The product should precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

-

Alternative Extraction: If no precipitate forms, extract with EtOAc at pH 4. Dry organic layer over Na₂SO₄ and concentrate.

-

Synthetic Pathway Diagram

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target molecule.

Medicinal Chemistry Applications (SAR)

In drug design, this molecule serves as a versatile "Head-Tail" scaffold.

-

The Pyrrolidine "Head": Provides a hydrophobic bulk that often fits into lipophilic pockets of enzymes (e.g., the ATP-binding site of kinases). The saturated ring can be further functionalized (e.g., 3-fluoropyrrolidine) to tune metabolic stability.

-

The Carboxyl "Tail": Serves as a handle for amide coupling to create larger pharmacophores or interacts directly with positively charged residues (Arg/Lys) in the binding pocket.

-

The 4-Methyl Group: A critical steric wedge. It forces the pyridine ring to twist relative to adjacent systems (atropisomerism potential) or fills small hydrophobic sub-pockets, improving selectivity over non-methylated analogs.

SAR Decision Tree

Caption: Structure-Activity Relationship (SAR) optimization strategies utilizing the scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]. (Source for core pyridine numbering and physicochemical baselines).

-

Bernofsky, C. (1979). New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid. Analytical Biochemistry, 96(1), 189-200.[1] (Foundational chemistry for substituted nicotinic acids).

Sources

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid as a medicinal chemistry scaffold

The following technical guide details the medicinal chemistry profile, synthetic utility, and application of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid . This document is structured for researchers and drug discovery professionals, focusing on the scaffold's potential as a privileged structure in fragment-based drug discovery (FBDD) and lead optimization.

Technical Guide & Medicinal Chemistry Whitepaper

Executive Summary

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid represents a versatile "privileged scaffold" in medicinal chemistry. It combines a distinct steric handle (4-methyl) with a solubilizing, electron-donating amine (6-pyrrolidinyl) on a pyridine-3-carboxylic acid core.

This scaffold is increasingly relevant in the design of GPCR modulators (specifically GPR109A/HM74A) , Kinase inhibitors , and Anti-inflammatory agents (COX-2/iNOS) . Its utility stems from its ability to serve as a bioisostere for biaryl systems while offering superior physicochemical properties (solubility, metabolic stability) compared to traditional phenyl-based analogs.

Key Scaffold Features:

-

Amphoteric Nature: Possesses both a basic pyrrolidine nitrogen (and pyridine N) and an acidic carboxylate, allowing for zwitterionic character at physiological pH.

-

Steric Locking: The 4-methyl group restricts the rotation of substituents at the C3 position (carboxylic acid/amide), potentially locking the molecule into a bioactive conformation.

-

Electronic Push-Pull: The electron-donating pyrrolidine at C6 pushes density into the pyridine ring, modulating the pKa of the pyridine nitrogen and the reactivity of the C3-carbonyl.

Structural Analysis & Physicochemical Properties[1]

Understanding the electronic and steric environment of this scaffold is critical for rational drug design.

Electronic Distribution

The pyridine ring is electron-deficient, but the pyrrolidine ring at C6 acts as a strong electron donor via resonance (+M effect). This significantly increases the electron density on the pyridine ring compared to unsubstituted nicotinic acid.

-

Pyridine Nitrogen (N1): The electron donation from the pyrrolidine makes the pyridine nitrogen more basic than in 6-chloronicotinic acid, potentially increasing affinity for targets requiring a hydrogen bond acceptor.

-

Carboxylic Acid (C3): The increased electron density on the ring slightly decreases the acidity (higher pKa) of the carboxylic acid compared to electron-poor analogs.

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | 206.24 g/mol | Ideal fragment size (<300 Da) for FBDD. |

| cLogP | 1.8 - 2.2 | Optimal lipophilicity for oral bioavailability; pyrrolidine balances the aromatic core. |

| TPSA | ~50 Ų | Good membrane permeability (Rule of 5 compliant). |

| pKa (Acid) | ~4.8 | Ionized at physiological pH (COO-). |

| pKa (Base) | ~6.5 (Pyridine N) | Partially protonated at physiological pH, aiding solubility. |

Synthetic Accessibility & Protocols

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a self-validating system relying on Nucleophilic Aromatic Substitution (SNAr) followed by hydrolysis.

Retrosynthetic Analysis

The most robust route utilizes 4-methyl-6-chloronicotinic acid methyl ester as the electrophile. Direct reaction on the free acid is possible but often lower yielding due to the formation of the unreactive carboxylate salt in basic conditions.

Visualization: Synthetic Pathway

The following diagram outlines the optimized synthetic workflow.

Figure 1: Two-step synthesis via SNAr and ester hydrolysis.

Detailed Experimental Protocol

Step 1: SNAr Displacement (Ester Formation)

-

Reagents: Dissolve methyl 6-chloro-4-methylnicotinate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base/Nucleophile: Add Potassium Carbonate (K2CO3) (2.0 eq) followed by Pyrrolidine (1.2 eq).

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS (Expect M+H ~ 221).

-

Workup: Cool to RT. Pour into ice-water. The product (methyl ester) often precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Saponification (Acid Formation)

-

Solvent: Dissolve the intermediate ester in a 3:1 mixture of THF:Water .

-

Hydrolysis: Add Lithium Hydroxide (LiOH·H2O) (3.0 eq).

-

Reaction: Stir at Room Temperature (RT) for 2–12 hours.

-

Workup (Critical): The product is amphoteric.

-

Concentrate THF.

-

Acidify the aqueous layer carefully with 1N HCl to pH ~4–5 (Isoelectric point).

-

The zwitterionic product usually precipitates. Filter and dry.[1]

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via preparative HPLC (C18, Formic acid buffer).

-

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Vectors

This scaffold offers three distinct vectors for modification during lead optimization.

Figure 2: SAR vectors for the 4-methyl-6-(pyrrolidin-1-yl)nicotinic acid scaffold.

Target Class Suitability

A. GPR109A (HM74A) Agonists Nicotinic acid is the endogenous ligand for GPR109A (dyslipidemia target).

-

Application: The 6-pyrrolidinyl group increases lipophilicity, potentially reducing the "flushing" side effect associated with rapid release of niacin, while the 4-methyl group fills the hydrophobic pocket described in GPR109A crystal structures.

-

Reference: Nicotinic acid derivatives are widely screened for metabolic disorders [1].

B. Anti-Inflammatory (COX-2/iNOS) Substituted nicotinic acids have shown efficacy in reducing pro-inflammatory cytokines (TNF-α, IL-6).[2][3]

-

Mechanism: The scaffold acts as a bioisostere for the salicylate core found in NSAIDs. The pyrrolidine nitrogen can interact with the heme iron or specific residues in the COX-2 active site.

-

Data: Analogs of nicotinic acid have demonstrated significant nitrite inhibition in RAW 264.7 macrophage assays [2].

C. Kinase Inhibitors (Hinge Binders) The pyridine nitrogen (N1) and the carbonyl oxygen of the acid (or derived amide) can form a bidentate hydrogen bond motif with the kinase hinge region.

-

Design: Convert the COOH to an amide (e.g., 3-aminopyrazole). The 4-methyl group will point towards the gatekeeper residue, potentially imparting selectivity.

References

-

Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. MedCrave Online. (2016). Discusses the antimicrobial spectrum of nicotinoyl-pyrrolidine derivatives.

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. (2024).[3] Details the anti-inflammatory pathways (COX-2, iNOS) relevant to nicotinic acid scaffolds.

-

Substituted pyrazolyl compounds for the treatment of inflammation. Google Patents. (2004). Cites 4-methyl-6-chloronicotinic acid as a key intermediate in the synthesis of anti-inflammatory agents.

-

Novel Piperazine Derivatives as Inhibitors of Stearoyl-CoA Desaturase. Google Patents. (2010). Highlights the metabolic applications of nicotinic acid derivatives in obesity and diabetes.

Sources

- 1. CA2460942A1 - Substituted pyrazolyl compounds for the treatment of inflammation - Google Patents [patents.google.com]

- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Substituted Nicotinic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems, playing a crucial role in cellular metabolism.[1] Beyond its nutritional significance, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The strategic modification of this pyridinecarboxylic acid framework allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of a diverse array of drug candidates. Among the various positions on the pyridine ring, the 6-position has garnered significant attention as a key site for substitution, yielding derivatives with a broad spectrum of biological activities.

This in-depth technical guide provides a comprehensive overview of 6-substituted nicotinic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for accessing these compounds, explore their diverse biological applications with a focus on their mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation.

Core Synthetic Strategies: Accessing Chemical Diversity at the 6-Position

The synthesis of 6-substituted nicotinic acid derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing nicotinic acid core and the de novo construction of the substituted pyridine ring. The choice of strategy is often dictated by the desired substituent, the availability of starting materials, and the required scale of the synthesis.[2]

Functionalization of Pre-existing Nicotinic Acid Scaffolds

This approach is the most common and versatile for generating libraries of 6-substituted nicotinic acid derivatives. It typically starts with a readily available 6-halonicotinic acid, such as 6-chloronicotinic acid, which serves as a versatile precursor for a variety of cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and carbon-heteroatom bonds, offering a powerful toolkit for introducing a wide range of substituents at the 6-position of the nicotinic acid ring.[3]

-

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling a 6-halonicotinic acid derivative with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[6] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity.[4][7]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of 6-aminonicotinic acid derivatives.[8][9] The reaction involves the coupling of a 6-halonicotinic acid with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[10] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[11]

The electron-withdrawing nature of the pyridine ring and the carboxylic acid group facilitates nucleophilic aromatic substitution (SNAr) at the 6-position, particularly with electron-deficient 6-halonicotinic acids. This method is often used for the synthesis of 6-alkoxy and 6-mercaptonicotinic acid derivatives.

-

Synthesis of 6-Alkoxynicotinic Acids: Treatment of a 6-halonicotinic acid with an alkoxide in a suitable solvent affords the corresponding 6-alkoxynicotinic acid.

-

Synthesis of 6-Mercaptonicotinic Acids: Reaction of a 6-halonicotinic acid with a thiol or a protected thiol followed by deprotection yields the 6-mercaptonicotinic acid.

Biological Applications of 6-Substituted Nicotinic Acid Derivatives

The diverse substituents that can be introduced at the 6-position of the nicotinic acid scaffold have led to the discovery of derivatives with a wide range of biological activities.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the development of 6-substituted nicotinic acid derivatives as anti-inflammatory and analgesic agents.[12][13] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[14][15]

-

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit the conversion of arachidonic acid to prostaglandins by the COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] Some nicotinic acid derivatives have shown potent and selective COX-2 inhibitory activity.[16]

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| 2-Anilinonicotinic Acids | Compound with meta-chlorine substitutions | COX-1 & COX-2 | In silico prediction of inhibition | [14] |

| Isonicotinic Acid Derivatives | Compound 35 | COX-2 | 1.42 ± 0.1 | [13] |

| Isonicotinic Acid Derivatives | Compound 36 | COX-2 | 8.6 ± 0.5 | [13] |

| Nicotinate Derivatives | Compound 4c | COX-2 | Equipotent to celecoxib | |

| Nicotinate Derivatives | Compound 4f | COX-2 | Equipotent to celecoxib |

Antineoplastic Activity

Several 6-substituted nicotinic acid derivatives have demonstrated promising anticancer activity against various cancer cell lines.[17][18] The mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

-

Targeted Inhibition: Some derivatives have been designed to target specific enzymes or receptors that are overexpressed in cancer cells. For example, nicotinic acid-based compounds have been developed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[19]

| Compound Class | Specific Derivative | Cancer Cell Line | Activity | Reference |

| Nicotinic Acid-based Cytotoxic Agents | Compound 5c | HCT-15 (Colon), PC-3 (Prostate) | Higher cytotoxic potential than doxorubicin | [19] |

| Thienopyridine Derivatives | Compound 5e | HepG-2 (Liver) | Selectively active | [20] |

| Thienopyridine Derivatives | Compound 10c | HCT-116 (Colon) | Selectively active | [20] |

Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Nicotinic acid derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria, including multidrug-resistant strains.[21][22]

-

Mechanism of Action: The antibacterial mechanism of nicotinic acid derivatives can vary depending on the specific substituent and the bacterial species. Some compounds may interfere with cell wall synthesis, protein synthesis, or DNA replication.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Acylhydrazones | Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [23] |

| 1,3,4-Oxadiazolines | Compound 25 | Bacillus subtilis ATCC 6633 | 7.81 | [23] |

| 1,3,4-Oxadiazolines | Compound 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [23] |

| 1,3,4-Oxadiazolines | Compound 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [23] |

Other Biological Activities

-

Vasorelaxant and Antioxidant Activity: Certain 6-thionicotinic acid derivatives have been shown to possess both vasorelaxant and antioxidant properties.[23] Their vasorelaxant effects are often mediated by the endothelium-derived nitric oxide (NO) and prostacyclin pathways.

-

GABAA Receptor Agonism: 6-Aminonicotinic acid and its analogues have been identified as novel GABAA receptor agonists, suggesting their potential for the treatment of neurological disorders.[24]

Structure-Activity Relationships (SAR)

The biological activity of 6-substituted nicotinic acid derivatives is highly dependent on the nature of the substituent at the 6-position. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

-

Anti-inflammatory Activity: For 2-anilinonicotinic acids, the presence of a halogen, such as chlorine, on the aniline ring can influence COX inhibitory activity.[14] In a series of 2-substituted phenyl derivatives of nicotinic acid, compounds with a 2-bromophenyl substituent displayed significant analgesic and anti-inflammatory activities.[12]

-

Anticancer Activity: The nature and position of substituents on the 6-aryl ring can significantly impact the antiproliferative activity of nicotinic acid derivatives.[25] For instance, in a series of thienopyridine derivatives, the specific substitution pattern on the appended rings determined their selective activity against different cancer cell lines.[20]

-

Antibacterial Activity: The antibacterial spectrum and potency of nicotinic acid derivatives are strongly influenced by the 6-substituent. For example, in a series of 5-chloro-N-cyclohexyl-6-thio substituted nicotinamides, the nature of the substituent on the thioether linkage played a key role in determining the antibacterial activity.[21]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments and workflows commonly used in the evaluation of 6-substituted nicotinic acid derivatives.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from a commercially available COX inhibitor screening assay kit.[26]

-

Reagent Preparation:

-

Prepare the Assay Buffer (0.1 M Tris-HCl, pH 8).

-

Dilute the Heme solution in the Assay Buffer.

-

Dilute the human recombinant COX-2 enzyme in the Assay Buffer on ice.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Prepare the Arachidonic Acid (substrate) solution.

-

-

Assay Procedure:

-

To a 96-well plate, add the Assay Buffer, Heme, and COX-2 enzyme to the appropriate wells.

-

Add the test inhibitor dilutions to the inhibitor wells and the vehicle to the control wells.

-

Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction and add a colorimetric substrate that reacts with the product of the COX reaction (prostaglandin G2).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

-

Carrageenan-Induced Paw Edema Assay in Rats

This protocol is a standard in vivo model for evaluating acute anti-inflammatory activity.[19][27][28]

-

Animal Handling and Grouping:

-

Use male Wistar or Sprague-Dawley rats (180-200 g).

-

Acclimatize the animals to laboratory conditions for at least one week.

-

Randomly divide the rats into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control (e.g., Indomethacin).

-

-

Procedure:

-

Measure the initial volume (V0) of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, test compound, or positive control via oral gavage.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Measure the paw volume (Vt) at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V0.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][16][29]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Include control wells with medium only (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 540-570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[24][30][31]

-

Preparation of Inoculum:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

-

Preparation of Microtiter Plate:

-

Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Perspectives

6-Substituted nicotinic acid derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for generating extensive libraries of these derivatives with diverse functionalities at the 6-position. The demonstrated anti-inflammatory, analgesic, antineoplastic, and antibacterial activities highlight the significant potential of this scaffold in drug discovery.

Future research in this area should focus on the continued exploration of novel synthetic routes to access even greater chemical diversity. A deeper understanding of the structure-activity relationships through computational modeling and systematic biological evaluation will be crucial for the rational design of more potent and selective drug candidates. Furthermore, the investigation of novel biological targets and mechanisms of action for these compounds will undoubtedly open up new avenues for therapeutic intervention in a variety of diseases. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource to facilitate these future research and development endeavors.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

PubMed. (2021, February 15). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]

-

PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Retrieved from [Link]

-

PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

PMC. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Retrieved from [Link]

-

IBG. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

-

Omni International. Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Retrieved from [Link]

-

J-Stage. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

-

Dove Medical Press. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Retrieved from [Link]

-

CNGBdb. Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Retrieved from [Link]

-

ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

NIH. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Retrieved from [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

MDPI. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

ACS Publications. (2003, July 30). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Retrieved from [Link]

-

ACS Publications. (2009, October 12). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. Retrieved from [Link]

-

Brieflands. (2025, March 28). Assessment of the Anti-inflammatory Effects of Several Native Macrolichens on Carrageenan-Induced Paw Edema in Rats. Retrieved from [Link]

-

PubMed. Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. Retrieved from [Link]

-

ResearchGate. Vasorelaxant activity (IC 50 in μM) of tested compounds. Retrieved from [Link]

-

Diva-portal.org. Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

-

PubMed. Differential effect of nicotinic acid derivatives on smooth muscle and endothelial cell proliferation. Retrieved from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

-

Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

J-GLOBAL. Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. Retrieved from [Link]

-

ACS Omega. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

-

PMC. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Retrieved from [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Retrieved from [Link]

-

PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

PubMed. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Retrieved from [Link]

-

ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]

-

ACS Publications. (2017, May 26). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Mercaptonicotinic acid | 92823-43-3 [chemicalbook.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchhub.com [researchhub.com]

- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. bio-protocol.org [bio-protocol.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. scribd.com [scribd.com]

- 18. db.cngb.org [db.cngb.org]

- 19. brieflands.com [brieflands.com]

- 20. researchgate.net [researchgate.net]

- 21. protocols.io [protocols.io]

- 22. thieme-connect.com [thieme-connect.com]

- 23. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. inotiv.com [inotiv.com]

- 29. clyte.tech [clyte.tech]

- 30. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 31. ibg.kit.edu [ibg.kit.edu]

Unveiling the Therapeutic Potential of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid: A Technical Guide for Preclinical Investigation

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, a novel small molecule with predicted biological activity. By dissecting the established pharmacology of its core scaffolds—nicotinic acid and pyrrolidine—we postulate a strong scientific rationale for investigating this compound as a potential therapeutic agent, primarily in the realms of oncology and inflammatory diseases. This document furnishes drug development professionals with a logically structured, in-depth exploration of the molecule's background, plausible mechanisms of action, and a detailed roadmap for its empirical validation. We present a multi-faceted experimental workflow, encompassing chemical synthesis, in vitro screening cascades for both anticancer and anti-inflammatory activities, and detailed protocols for key assays. All proposed methodologies are grounded in established scientific principles to ensure data integrity and reproducibility. Visualized pathways and experimental workflows are provided to enhance clarity and guide the research process.

Introduction: A Molecule of Rational Design

The confluence of a substituted nicotinic acid core with a pyrrolidine moiety in 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid presents a compelling case for its investigation as a bioactive compound. Both parent scaffolds are privileged structures in medicinal chemistry, frequently appearing in a diverse array of FDA-approved drugs and clinical candidates.

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Its structural rigidity and potential for stereospecific substitutions allow for precise interactions with biological targets.[3] The nitrogen atom's basicity and nucleophilicity are key to its role in molecular interactions.[1]

Concurrently, the nicotinic acid (niacin, Vitamin B3) scaffold is not only a crucial nutrient but also a versatile building block for pharmacologically active agents.[4] Derivatives of nicotinic acid have been explored for their potential in treating a range of conditions, demonstrating activities such as anticancer, anti-inflammatory, and vasorelaxant effects.[5][6][7]

The strategic combination of these two pharmacophores in 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, with a methyl group at the 4-position of the pyridine ring, suggests the potential for synergistic or novel biological activities. This guide outlines a systematic approach to unlock this potential.

Synthetic Strategy

A plausible synthetic route for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is proposed, starting from commercially available materials. The following diagram illustrates a potential multi-step synthesis.

Caption: Proposed synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on nicotinic acid and pyrrolidine derivatives, we hypothesize that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is most likely to exhibit anticancer and anti-inflammatory properties.

Anticancer Potential: Targeting Proliferation and Survival Pathways

Many pyrrolidine and nicotinic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] We postulate that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid could exert its anticancer effects through one or more of the following mechanisms:

-

Inhibition of Key Kinases: The molecule's structure may allow it to act as a kinase inhibitor, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

-

Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: It may interfere with the cell cycle machinery, leading to an arrest at specific checkpoints and preventing cell division.

Caption: Hypothesized anticancer mechanisms of action.

Anti-inflammatory Potential: Modulation of Inflammatory Mediators

Nicotinic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes and cytokines.[8] The pyrrolidine scaffold is also present in compounds with anti-inflammatory activity.[5] We hypothesize that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid may exert anti-inflammatory effects by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The compound could selectively or non-selectively inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.

-

Suppression of Pro-inflammatory Cytokine Production: It may inhibit the release of cytokines such as TNF-α, IL-6, and IL-1β from immune cells.

-

Inhibition of Nitric Oxide (NO) Production: The molecule could suppress the activity of inducible nitric oxide synthase (iNOS), leading to decreased NO levels.

Caption: Hypothesized anti-inflammatory mechanisms of action.

Experimental Validation: A Phased Approach

A tiered screening approach is recommended to efficiently evaluate the biological potential of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

Caption: Phased experimental workflow for compound validation.

Phase 1: Primary Screening

4.1.1. In Vitro Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential will be determined by evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

-

Assay: MTT or MTS Cell Proliferation Assay.[9]

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[9]

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid and a positive control (e.g., Doxorubicin).

-

Treat the cells with the compound and control for 48-72 hours.

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid | MCF-7 | TBD |

| 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid | A549 | TBD |

| 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid | HCT116 | TBD |

| Doxorubicin (Control) | MCF-7 | Value |

| Doxorubicin (Control) | A549 | Value |

| Doxorubicin (Control) | HCT116 | Value |

4.1.2. In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition

The primary screen for anti-inflammatory activity will assess the compound's ability to inhibit nitric oxide production in stimulated macrophages.

-

Assay: Griess Assay for Nitrite.[10]

-

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a colored azo compound, and the absorbance is proportional to the nitrite concentration.[10]

-

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid and a positive control (e.g., L-NAME) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

-

After 24 hours, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

-

-

Data Presentation:

| Compound | IC50 (µM) for NO Inhibition |

| 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid | TBD |

| L-NAME (Control) | Value |

Phase 2: Secondary Assays and Mechanistic Elucidation

Compounds demonstrating significant activity in the primary screens will be advanced to secondary assays to elucidate their mechanism of action.

4.2.1. Apoptosis Induction

-

Assay: Caspase-Glo® 3/7 Assay.[11]

-

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases aminoluciferin, generating a luminescent signal.[11]

-

Protocol:

-

Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Add the Caspase-Glo® 3/7 reagent to the cells.

-

Incubate at room temperature.

-

Measure the luminescence using a luminometer.

-

Express the results as a fold-change in caspase activity compared to the untreated control.

-

4.2.2. COX Enzyme Inhibition

-

Assay: COX-1/COX-2 Inhibition Assay.[12]

-

Principle: This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[12]

-

Protocol:

-

Utilize a commercial COX inhibitor screening kit.

-

In a 96-well plate, combine the test compound, purified COX-1 or COX-2 enzyme, and arachidonic acid (substrate).

-

Incubate to allow for prostaglandin production.

-

Quantify the amount of prostaglandin G2 produced using a colorimetric or fluorometric method.

-

Calculate the percentage of inhibition for each enzyme and determine the IC50 values.

-

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial investigation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid. The proposed workflow, from synthesis to multi-tiered in vitro screening, is designed to efficiently assess its potential as an anticancer or anti-inflammatory agent. Positive results from this preclinical evaluation will warrant further investigation, including more complex in vitro models, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling, to fully characterize its therapeutic potential.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

-

Zayed, M. F., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2186-2201. Available from: [Link]

-

Bhat, C., & Tilve, S. G. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure, 1283, 135175. Available from: [Link]

-

Kashyap, P., et al. (2022). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 13(5), 596-609. Available from: [Link]

-

Chou, C-T., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 159-165. Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available from: [Link]

-

Pharmatest. (n.d.). In vitro assays. Available from: [Link]

-

Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-72. Available from: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available from: [Link]

-

Damaj, M. I., et al. (1996). Pharmacology of novel nicotinic analogs. Drug Development Research, 38(3), 177-187. Available from: [Link]

-

S.A. Ram, S. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S45-S50. Available from: [Link]

-

W. Al-Masoudi, N. A. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1689. Available from: [Link]

-

Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

-

Tenne, M., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212. Available from: [Link]

-

El-Sayed, M. A., et al. (2021). Bioassays for Anticancer Activities. In Methods in Molecular Biology (Vol. 2309, pp. 249-261). Humana, New York, NY. Available from: [Link]

- U.S. Patent No. US20160326134A1. (2016). Synthesis and resolution of nicotine. Google Patents.

-

Nabie, A. S., et al. (2012). Synthesis and Characterization of Some Nicotinic Acid Complexes. International Journal of Modern Chemistry, 1(3), 127-133. Available from: [Link]

-

Aydin, F. (2019). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. European Journal of Science and Technology, (17), 1083-1092. Available from: [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available from: [Link]

-

Nabavi, S. M., et al. (2018). Chapter 1 - Anti-inflammatory Activity Methods. In Bioactive Natural Products for the Management of Inflammation (pp. 1-21). Bentham Science Publishers. Available from: [Link]

-

Elkamhawy, A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. Available from: [Link]

-

Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journalajrb.com [journalajrb.com]

- 11. pharmatest.com [pharmatest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Lipophilicity and LogP of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry and drug development. It governs a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, quantifying the distribution of a compound between an organic (n-octanol) and an aqueous phase.[1] A balanced LogP is often crucial for oral bioavailability, as the molecule must be soluble enough to be absorbed from the gastrointestinal tract yet lipophilic enough to permeate cell membranes.

Structural Analysis and Predicted Lipophilicity

The structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid comprises three key moieties that influence its overall lipophilicity: the nicotinic acid core, a methyl group, and a pyrrolidine ring.

-

Nicotinic Acid Core: Nicotinic acid (Vitamin B3) itself is a relatively polar molecule, with an experimental LogP of approximately 0.147 and a computationally predicted XLogP3 of 0.4.[2][3] This indicates a slight preference for the aqueous phase. The pyridine nitrogen and the carboxylic acid group are the primary contributors to its hydrophilic character.

-

Methyl Group: The addition of a methyl group generally increases lipophilicity. For instance, the presence of a methyl group in "6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester" contributes to a LogP of approximately 1.8.[4] This lipophilic enhancement is a well-established principle in medicinal chemistry.

-

Pyrrolidine Ring: The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common fragment in many natural products and drugs.[5] The pyrrolidine moiety itself is less polar than the nicotinic acid core. The presence of the pyrrolidine ring in nicotine contributes to its overall lipophilicity (LogP of ~0.87-1.16).[6]

Predicted Lipophilicity of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid:

Based on the contributions of its constituent parts, it is anticipated that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid will exhibit a moderately lipophilic character. The lipophilicity-enhancing effects of the methyl and pyrrolidine groups are expected to counteract the hydrophilicity of the nicotinic acid core. A computational LogP value of 1.81012 for the structurally similar 4-Methyl-6-methylsulfanyl-nicotinic acid further supports the prediction of a LogP value in a similar range for our target compound.[7]

It is important to note that the ionization state of the carboxylic acid and the pyridine nitrogen will significantly impact the molecule's distribution between phases. Therefore, the pH-dependent distribution coefficient, LogD, is a more physiologically relevant descriptor than LogP.[1][8] At physiological pH (around 7.4), the carboxylic acid will be deprotonated, increasing the molecule's polarity and lowering its LogD value compared to its LogP.

Quantitative Data Summary (Predicted and Comparative)

| Compound | LogP/cLogP | Method | Reference |

| 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid | Predicted: ~1.5 - 2.5 | Theoretical Estimation | Based on structural analysis |

| 4-Methyl-6-methylsulfanyl-nicotinic acid | 1.81012 | Computational | [7] |

| 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester | ~1.8 | Not Specified | [4] |

| Nicotinic Acid | 0.147 | Experimental | [2] |

| Nicotinic Acid | 0.4 | XLogP3 (Computational) | [2] |

| Nicotine | 0.87 - 1.16 | ALOGPS & ChemAxon (Computational) | [6] |

Experimental Determination of LogP/LogD

The "shake-flask" method is the traditional and most direct experimental approach for determining the octanol-water partition coefficient.[9]

Shake-Flask Method Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid of known concentration in a suitable solvent (e.g., DMSO).

-

Prepare a buffered aqueous solution at a specific pH (e.g., pH 7.4 for LogD determination).

-

Use n-octanol that has been pre-saturated with the aqueous buffer.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing known volumes of the buffered aqueous phase and pre-saturated n-octanol.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature (typically 25 °C) to allow for the compound to reach equilibrium between the two phases.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

-

Quantification:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

LogP (or LogD) is the base-10 logarithm of the partition coefficient.

-

Experimental Workflow Diagram

Caption: Shake-flask method for LogP/LogD determination.

Computational Prediction of LogP

In silico methods for LogP prediction are invaluable for high-throughput screening and early-stage drug discovery. These methods can be broadly categorized into two types:

-

Atom-based methods: These approaches, like that implemented by ChemAxon, calculate LogP by summing the contributions of individual atoms and correction factors for their environment.[10]

-

Fragment-based methods: These methods dissect the molecule into fragments and sum their known lipophilicity contributions.

Numerous software packages and online tools are available for cLogP (calculated LogP) prediction, each employing different algorithms and training datasets.

Computational Prediction Workflow

Caption: General workflow for computational LogP prediction.

Conclusion

While direct experimental LogP data for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is not currently published, a thorough analysis of its chemical structure and comparison with related compounds suggest a moderate lipophilicity. The presence of the methyl and pyrrolidine substituents is expected to increase the lipophilicity relative to the parent nicotinic acid core. For a definitive understanding of its physicochemical properties, experimental determination of its LogP and, more importantly, its LogD at physiological pH is highly recommended. The methodologies outlined in this guide provide a robust framework for such an investigation, which is a critical step in the evaluation of this compound for potential drug development.

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

The University of Texas at Austin. An improved method for predicting logP. [Link]

-

PubChem. Nicotinic Acid. [Link]

-

BioDuro. ADME LogP LogD Assay. [Link]

-

ResearchGate. Experimental values of logP O/W for drug organic componds at 25 °C for training set. [Link]

-

ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

FooDB. Showing Compound Nicotine (FDB003968). [Link]

-

PubMed. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. [Link]

-

PubMed. New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

- Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.

-

PMC. The Biochemical Pathways of Nicotinamide-Derived Pyridones. [Link]

-

Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

Sources

- 1. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester | 648422-42-8 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]

- 7. chemscene.com [chemscene.com]

- 8. acdlabs.com [acdlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. chemaxon.com [chemaxon.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

Introduction

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The nicotinic acid scaffold is a prevalent core in numerous biologically active compounds, and the incorporation of a pyrrolidine moiety can modulate a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[1][2] The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[3][4][5] This document provides detailed synthetic protocols for the preparation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, designed for researchers and scientists in the field of drug discovery and organic synthesis. The presented methodologies are grounded in established chemical principles and supported by relevant literature.

Synthetic Strategy Overview

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is most effectively approached through a two-step sequence involving the initial synthesis of a halogenated nicotinic acid intermediate, followed by a nucleophilic aromatic substitution with pyrrolidine. This strategy offers a convergent and reliable route to the target compound.[6] The key intermediate, 4-methyl-6-chloronicotinic acid, serves as an electrophilic substrate for the subsequent introduction of the pyrrolidine nucleophile.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

Part 1: Synthesis of 4-Methyl-6-chloronicotinic Acid

The initial step focuses on the preparation of the key intermediate, 4-methyl-6-chloronicotinic acid. This is achieved through the oxidation of the corresponding methyl group on the pyridine ring. A common method for the oxidation of alkylpyridines to their corresponding carboxylic acids is through the use of strong oxidizing agents.[7]

Protocol 1: Oxidation of 2-Chloro-4,5-dimethylpyridine

This protocol is adapted from general methods for the oxidation of substituted methylpyridines.[7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Chloro-4,5-dimethylpyridine | Reagent | Commercially Available |

| Potassium permanganate (KMnO₄) | ACS Reagent | Standard Supplier |

| Sodium hydroxide (NaOH) | Reagent | Standard Supplier |

| Hydrochloric acid (HCl), concentrated | ACS Reagent | Standard Supplier |

| Water, deionized | --- | --- |

| Ethanol | Reagent | Standard Supplier |

Experimental Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4,5-dimethylpyridine (10.0 g, 64.3 mmol) and 200 mL of water.

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (30.5 g, 193 mmol, 3.0 equivalents) in small portions over a period of 1 hour. The addition is exothermic, and the reaction temperature should be maintained below 90°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake with hot water (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to a volume of approximately 100 mL.

-

Cool the concentrated solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of 4-methyl-6-chloronicotinic acid will form.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 4-methyl-6-chloronicotinic acid.

-

Dry the product under vacuum at 60°C.

-

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR | Consistent with the structure of 4-methyl-6-chloronicotinic acid |

| ¹³C NMR | Consistent with the structure of 4-methyl-6-chloronicotinic acid |

| Mass Spec (ESI) | m/z = 172.0 [M+H]⁺, 170.0 [M-H]⁻ |

Part 2: Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

This final step involves the nucleophilic aromatic substitution of the chloro group in 4-methyl-6-chloronicotinic acid with pyrrolidine. The reaction is typically carried out at elevated temperatures to facilitate the displacement of the chloride.

Protocol 2: Nucleophilic Aromatic Substitution

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methyl-6-chloronicotinic acid | As synthesized in Part 1 | --- |

| Pyrrolidine | Reagent | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |

| Potassium carbonate (K₂CO₃) | Anhydrous | Standard Supplier |

| Ethyl acetate (EtOAc) | ACS Reagent | Standard Supplier |

| Hexanes | ACS Reagent | Standard Supplier |

| Hydrochloric acid (HCl), 1M | --- | --- |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Reagent | Standard Supplier |

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of the final product.

Experimental Procedure:

-

Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine 4-methyl-6-chloronicotinic acid (1.0 g, 5.83 mmol), pyrrolidine (0.83 g, 11.7 mmol, 2.0 equivalents), and potassium carbonate (1.61 g, 11.7 mmol, 2.0 equivalents) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 100-120°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 50 mL of water.

-

Acidify the aqueous solution to pH 5-6 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

-

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White to pale yellow solid |

| Melting Point | To be determined |

| ¹H NMR | Consistent with the structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid |

| ¹³C NMR | Consistent with the structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid |

| Mass Spec (ESI) | m/z = 207.1 [M+H]⁺, 205.1 [M-H]⁻ |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Potassium permanganate is a strong oxidizing agent and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate caution.

-

Pyrrolidine is a flammable and corrosive liquid.

-

DMF is a potential teratogen and should be handled with care.

References

- Pyrrolidine synthesis via ring contraction of pyridines. (2025).

- Lehrfeld, J., Birkman, A. M., & Geahien, J. E. (n.d.). Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids. Journal of Pharmaceutical Sciences.

- Pyrrolidine synthesis via ring contraction of pyridines - ResearchG

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. - University of Illinois Chicago. (1966).

- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv

- Pictorial representation of synthesized nicotinic acid derivatives (6a–j)

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024).

- CN103570612A - Preparation method of 6-chloronicotinic acid - Google P

- 4-METHYL-6-CHLORONICOTINIC ACID | 503555-50-8 - ChemicalBook. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

Application Note: Strategies and Protocols for Amide Coupling with 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Introduction

Amide bond formation is arguably the most frequently utilized transformation in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2] The synthesis of amides typically involves the coupling of a carboxylic acid and an amine, a process that requires the activation of the carboxylate moiety to facilitate nucleophilic attack by the amine.

This guide provides a detailed technical overview and actionable protocols for the amide coupling of a specific, functionalized heterocyclic building block: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid . We will delve into the substrate's unique chemical characteristics, evaluate the most effective coupling systems, and provide step-by-step experimental procedures designed for success in a research and development setting.

Substrate Analysis: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

A successful coupling strategy begins with a thorough understanding of the carboxylic acid's structural and electronic properties.

-

Structure:

-

Pyridine Core: A six-membered aromatic heterocycle.

-

Carboxylic Acid (C3): The site of activation and coupling.

-

Methyl Group (C4): Positioned ortho to the carboxylic acid, this group can introduce moderate steric hindrance, potentially slowing the approach of the amine or coupling reagent.[3][4]

-

Pyrrolidinyl Group (C6): A cyclic tertiary amine substituent. As a strong electron-donating group (EDG) via resonance, it significantly increases the electron density of the pyridine ring. This electronic effect can render the carboxylic acid carbon less electrophilic, making activation a critical step.

-

The combination of moderate steric hindrance and an electron-rich aromatic system necessitates the use of highly efficient coupling reagents to achieve high yields and avoid side reactions.

The Principle of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine at room temperature is generally unfavorable. The acidic proton of the carboxylic acid will readily react with the basic amine to form a stable ammonium-carboxylate salt, which halts any further nucleophilic attack.[5]

Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "activated intermediate." This intermediate is then readily attacked by the amine to form the desired amide bond.

Figure 1: General workflow for amide bond formation via an activated intermediate.

Recommended Coupling Systems

Given the substrate's characteristics, two primary classes of coupling reagents are recommended for their high efficiency and reliability: uronium/aminium salts and carbodiimides used in conjunction with activating additives.

System 1: Uronium/Aminium Salts (e.g., HATU)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent renowned for its high reactivity and ability to minimize racemization.[6] It is particularly effective for challenging substrates, including sterically hindered acids or electron-deficient amines.[6][7]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester. The nitrogen atom within the azabenzotriazole ring of HOAt accelerates the subsequent aminolysis step, leading to rapid amide bond formation.[8]

-

Advantages: High yields, fast reaction times, low epimerization rates, and proven efficacy for difficult couplings.[9]

-

Considerations: Higher cost compared to carbodiimides. Requires a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to prevent side reactions.[7] The order of reagent addition can be crucial.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. chimia.ch [chimia.ch]